molecular formula C16H19N3O2 B7003012 N-[3-[(2-cyclopropyl-1,3-oxazol-5-yl)methylamino]phenyl]-N-methylacetamide

N-[3-[(2-cyclopropyl-1,3-oxazol-5-yl)methylamino]phenyl]-N-methylacetamide

Cat. No.: B7003012
M. Wt: 285.34 g/mol
InChI Key: GJWHTNLTQCLPTE-UHFFFAOYSA-N
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Description

N-[3-[(2-cyclopropyl-1,3-oxazol-5-yl)methylamino]phenyl]-N-methylacetamide is a complex organic compound characterized by its unique molecular structure

Properties

IUPAC Name

N-[3-[(2-cyclopropyl-1,3-oxazol-5-yl)methylamino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11(20)19(2)14-5-3-4-13(8-14)17-9-15-10-18-16(21-15)12-6-7-12/h3-5,8,10,12,17H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWHTNLTQCLPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC(=C1)NCC2=CN=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-[(2-cyclopropyl-1,3-oxazol-5-yl)methylamino]phenyl]-N-methylacetamide typically involves multiple steps, starting with the preparation of the oxazole ring One common approach is the cyclization of amino acids or their derivatives under acidic or basic conditions to form the oxazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its oxazole ring makes it a valuable building block for creating new chemical entities.

Biology: The biological activities of oxazole derivatives have been extensively studied. This compound may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine: Potential medical applications include the development of new therapeutic agents. The compound's ability to interact with biological targets can be harnessed to create drugs for treating various diseases.

Industry: In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-[3-[(2-cyclopropyl-1,3-oxazol-5-yl)methylamino]phenyl]-N-methylacetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(2-cyclopropyl-1,3-oxazol-5-yl)propanoic acid

  • (2-cyclopropyl-1,3-oxazol-5-yl)methanamine

  • N-[3-cyclopropyl-1-(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)-1H-pyrazol-5-yl]-5-phenyl-1,2-oxazol-3-carboxamide

Uniqueness: N-[3-[(2-cyclopropyl-1,3-oxazol-5-yl)methylamino]phenyl]-N-methylacetamide stands out due to its specific structural features, such as the presence of both the oxazole ring and the cyclopropyl group. These features contribute to its unique chemical and biological properties, distinguishing it from other oxazole derivatives.

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